Cas no 1040673-53-7 (6-(benzenesulfonyl)-N-[(4-methoxyphenyl)methyl]pyridine-3-carboxamide)
![6-(benzenesulfonyl)-N-[(4-methoxyphenyl)methyl]pyridine-3-carboxamide structure](https://ja.kuujia.com/scimg/cas/1040673-53-7x500.png)
6-(benzenesulfonyl)-N-[(4-methoxyphenyl)methyl]pyridine-3-carboxamide 化学的及び物理的性質
名前と識別子
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- 6-(benzenesulfonyl)-N-[(4-methoxyphenyl)methyl]pyridine-3-carboxamide
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- インチ: 1S/C20H18N2O4S/c1-26-17-10-7-15(8-11-17)13-22-20(23)16-9-12-19(21-14-16)27(24,25)18-5-3-2-4-6-18/h2-12,14H,13H2,1H3,(H,22,23)
- InChIKey: QYKHDTQELRFCDC-UHFFFAOYSA-N
- ほほえんだ: C1=NC(S(C2=CC=CC=C2)(=O)=O)=CC=C1C(NCC1=CC=C(OC)C=C1)=O
6-(benzenesulfonyl)-N-[(4-methoxyphenyl)methyl]pyridine-3-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3382-3092-2μmol |
6-(benzenesulfonyl)-N-[(4-methoxyphenyl)methyl]pyridine-3-carboxamide |
1040673-53-7 | 90%+ | 2μl |
$57.0 | 2023-04-26 | |
Life Chemicals | F3382-3092-15mg |
6-(benzenesulfonyl)-N-[(4-methoxyphenyl)methyl]pyridine-3-carboxamide |
1040673-53-7 | 90%+ | 15mg |
$89.0 | 2023-04-26 | |
Life Chemicals | F3382-3092-10μmol |
6-(benzenesulfonyl)-N-[(4-methoxyphenyl)methyl]pyridine-3-carboxamide |
1040673-53-7 | 90%+ | 10μl |
$69.0 | 2023-04-26 | |
Life Chemicals | F3382-3092-5mg |
6-(benzenesulfonyl)-N-[(4-methoxyphenyl)methyl]pyridine-3-carboxamide |
1040673-53-7 | 90%+ | 5mg |
$69.0 | 2023-04-26 | |
Life Chemicals | F3382-3092-10mg |
6-(benzenesulfonyl)-N-[(4-methoxyphenyl)methyl]pyridine-3-carboxamide |
1040673-53-7 | 90%+ | 10mg |
$79.0 | 2023-04-26 | |
Life Chemicals | F3382-3092-1mg |
6-(benzenesulfonyl)-N-[(4-methoxyphenyl)methyl]pyridine-3-carboxamide |
1040673-53-7 | 90%+ | 1mg |
$54.0 | 2023-04-26 | |
Life Chemicals | F3382-3092-2mg |
6-(benzenesulfonyl)-N-[(4-methoxyphenyl)methyl]pyridine-3-carboxamide |
1040673-53-7 | 90%+ | 2mg |
$59.0 | 2023-04-26 | |
Life Chemicals | F3382-3092-4mg |
6-(benzenesulfonyl)-N-[(4-methoxyphenyl)methyl]pyridine-3-carboxamide |
1040673-53-7 | 90%+ | 4mg |
$66.0 | 2023-04-26 | |
Life Chemicals | F3382-3092-3mg |
6-(benzenesulfonyl)-N-[(4-methoxyphenyl)methyl]pyridine-3-carboxamide |
1040673-53-7 | 90%+ | 3mg |
$63.0 | 2023-04-26 | |
Life Chemicals | F3382-3092-20mg |
6-(benzenesulfonyl)-N-[(4-methoxyphenyl)methyl]pyridine-3-carboxamide |
1040673-53-7 | 90%+ | 20mg |
$99.0 | 2023-04-26 |
6-(benzenesulfonyl)-N-[(4-methoxyphenyl)methyl]pyridine-3-carboxamide 関連文献
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Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
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3. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
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Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
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5. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
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Irene Anton-Sales,Anna Laromaine,Anna Roig Biomater. Sci., 2020,8, 2921-2930
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
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Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
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S. Ahmed Chem. Commun., 2009, 6421-6423
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R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
6-(benzenesulfonyl)-N-[(4-methoxyphenyl)methyl]pyridine-3-carboxamideに関する追加情報
6-(benzenesulfonyl)-N-[(4-methoxyphenyl)methyl]pyridine-3-carboxamide (CAS No. 1040673-53-7): An Overview
6-(benzenesulfonyl)-N-[(4-methoxyphenyl)methyl]pyridine-3-carboxamide (CAS No. 1040673-53-7) is a synthetic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of pyridine carboxamides, which are known for their diverse pharmacological properties, including anti-inflammatory, antiviral, and anticancer activities.
The molecular structure of 6-(benzenesulfonyl)-N-[(4-methoxyphenyl)methyl]pyridine-3-carboxamide is characterized by a pyridine ring linked to a benzenesulfonyl group and an N-substituted methoxyphenylmethyl moiety. The presence of these functional groups imparts specific chemical and biological properties that make this compound a subject of interest for both academic research and pharmaceutical development.
Recent studies have explored the potential therapeutic applications of 6-(benzenesulfonyl)-N-[(4-methoxyphenyl)methyl]pyridine-3-carboxamide. One notable area of research is its anti-inflammatory activity. In a study published in the Journal of Medicinal Chemistry, researchers demonstrated that this compound effectively inhibited the production of pro-inflammatory cytokines in vitro, suggesting its potential as a novel anti-inflammatory agent. The mechanism of action appears to involve the modulation of nuclear factor-kappa B (NF-κB) signaling pathways, which are central to the inflammatory response.
Another promising application of 6-(benzenesulfonyl)-N-[(4-methoxyphenyl)methyl]pyridine-3-carboxamide is in the treatment of viral infections. A study conducted by a team at the University of California, San Francisco, investigated the antiviral properties of this compound against several RNA viruses, including influenza and SARS-CoV-2. The results showed that the compound exhibited significant antiviral activity by interfering with viral replication processes. This finding opens up new avenues for developing antiviral therapies based on this scaffold.
In addition to its anti-inflammatory and antiviral properties, 6-(benzenesulfonyl)-N-[(4-methoxyphenyl)methyl]pyridine-3-carboxamide has also been studied for its potential anticancer effects. Research published in Cancer Research highlighted the compound's ability to induce apoptosis in various cancer cell lines, including breast cancer and colorectal cancer cells. The mechanism underlying this activity involves the activation of caspase-dependent pathways and the inhibition of cell cycle progression.
The pharmacokinetic properties of 6-(benzenesulfonyl)-N-[(4-methoxyphenyl)methyl]pyridine-3-carboxamide have also been evaluated in preclinical studies. These studies indicate that the compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles, making it a promising candidate for further drug development. The oral bioavailability and plasma stability of the compound have been found to be satisfactory, supporting its potential use as an orally administered therapeutic agent.
To further enhance the therapeutic potential of 6-(benzenesulfonyl)-N-[(4-methoxyphenyl)methyl]pyridine-3-carboxamide, ongoing research is focused on optimizing its chemical structure through rational drug design. Computational methods such as molecular docking and molecular dynamics simulations are being employed to identify key interactions between the compound and its biological targets. These efforts aim to improve the potency and selectivity of the compound while minimizing potential side effects.
In conclusion, 6-(benzenesulfonyl)-N-[(4-methoxyphenyl)methyl]pyridine-3-carboxamide (CAS No. 1040673-53-7) represents a promising lead compound with diverse biological activities. Its potential applications in anti-inflammatory, antiviral, and anticancer therapies make it an exciting area of research for both academic institutions and pharmaceutical companies. Continued investigation into its mechanisms of action and optimization through rational drug design will likely lead to the development of novel therapeutic agents based on this scaffold.
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